molecular formula C17H23NO2S B5217506 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine

Cat. No. B5217506
M. Wt: 305.4 g/mol
InChI Key: FVZKGCABVJCACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine, also known as 2C-T-7, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in the 1980s and gained popularity among the psychedelic community in the 1990s. Despite its potential therapeutic benefits, 2C-T-7 is a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. Activation of the 5-HT2A receptor is known to be involved in the psychedelic effects of drugs such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine are similar to those of other psychedelic compounds. It can cause alterations in perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the activation of serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine in lab experiments is its potency. It is active at low doses, which allows for more precise dosing and reduces the amount of compound needed for experiments. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine is its potential for abuse. Due to its psychedelic effects, it may be difficult to control its use in lab settings.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine. One area of interest is its potential for the treatment of mood disorders and cognitive disorders. Further studies are needed to determine its safety and efficacy in these applications. Additionally, more research is needed to fully understand its mechanism of action and the long-term effects of its use.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine involves several steps starting from the precursor compound, 2,5-dimethoxybenzaldehyde. The first step involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This is followed by reduction of the nitro group to an amine group using a reducing agent such as lithium aluminum hydride. The final step involves the alkylation of the amine group with 3-methyl-2-thienylmethyl chloride to form 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have antidepressant and anxiolytic effects in animal models and may have potential for the treatment of mood disorders. Additionally, 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine has been shown to enhance learning and memory in rats and may have potential for the treatment of cognitive disorders.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methylthiophen-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-13-8-10-21-17(13)12-18(2)9-7-14-5-6-15(19-3)16(11-14)20-4/h5-6,8,10-11H,7,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZKGCABVJCACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine

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